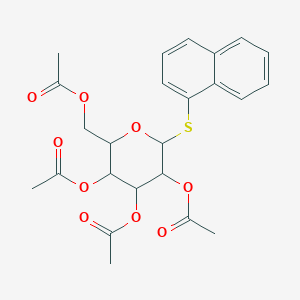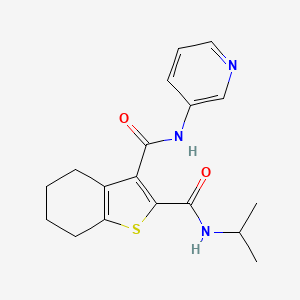
N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N2-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyridin-2-yl carbamates
Uniqueness
N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both pyridine and benzothiophene moieties, along with the isopropyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
461436-58-8 |
|---|---|
Formule moléculaire |
C18H21N3O2S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-N-propan-2-yl-3-N-pyridin-3-yl-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-11(2)20-18(23)16-15(13-7-3-4-8-14(13)24-16)17(22)21-12-6-5-9-19-10-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
JIBWENODJYJKMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=C(C2=C(S1)CCCC2)C(=O)NC3=CN=CC=C3 |
Solubilité |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


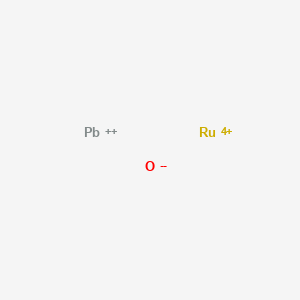
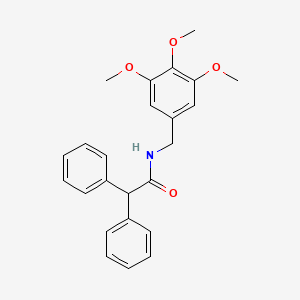
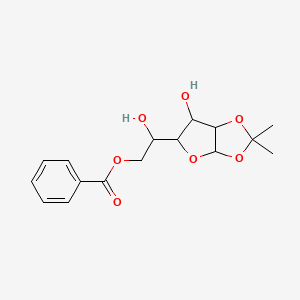

![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
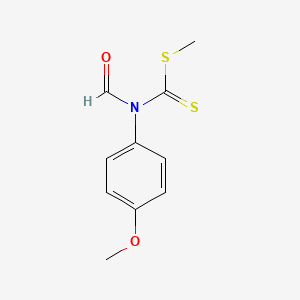
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

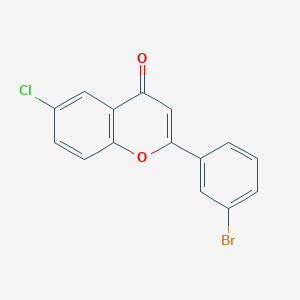
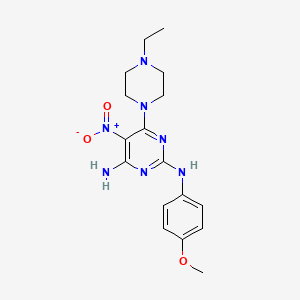
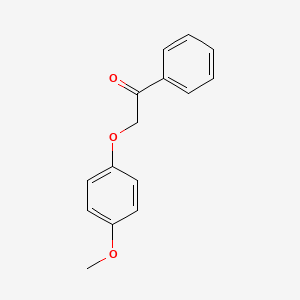
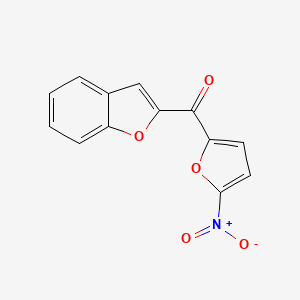
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
